molecular formula C9H13NO2 B3352581 Ethyl 1-methyl-1H-pyrrole-2-acetate CAS No. 49669-45-6

Ethyl 1-methyl-1H-pyrrole-2-acetate

Cat. No. B3352581
M. Wt: 167.2 g/mol
InChI Key: OORBYQVSQSXKRG-UHFFFAOYSA-N
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Patent
US04216150

Procedure details

A 28 ml solution of ethereal hydrogen chloride (0.049 mole of HCl) is added dropwise over a 3 hr period to a solution of 2.1 g of N-methylpyrrole and 2.9 g of ethyl cyanoformate in 3 ml ether. The ether supernatant is decanted off, and the precipitate taken up in 11 mls of dry pyridine and the mixture transferred to a pressure bottle. Hydrogen sulfide (13 g) is added to the mixture at -78° C., the bottle sealed, and the mixture is stirred at ambient temperature overnight (about 16 hours). Gas chromatographic analysis with internal standards shows 57% yield of ethyl N-methylpyrrole-2-acetate.
[Compound]
Name
solution
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
0.049 mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])#N>CCOCC>[CH3:2][N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
solution
Quantity
28 mL
Type
reactant
Smiles
Name
Quantity
0.049 mol
Type
reactant
Smiles
Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
2.9 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature overnight (about 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether supernatant is decanted off
ADDITION
Type
ADDITION
Details
Hydrogen sulfide (13 g) is added to the mixture at -78° C.
CUSTOM
Type
CUSTOM
Details
the bottle sealed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C(=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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